molecular formula C27H27FN6O4S2 B2866356 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 310449-07-1

4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2866356
CAS No.: 310449-07-1
M. Wt: 582.67
InChI Key: WDWAPPGVAQBMET-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (hereafter referred to as Compound A) is a triazole-based derivative featuring a sulfamoyl group, a fluorophenylcarbamoyl moiety, and a 3-methylphenyl substituent. Its structure combines multiple pharmacophores, including:

  • A 1,2,4-triazole core, known for diverse biological activities such as enzyme inhibition and antimicrobial effects .
  • A dimethylsulfamoyl group, which enhances solubility and binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
  • A 4-fluorophenylcarbamoyl side chain, contributing to hydrophobic interactions and selectivity in receptor binding .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-22(15-18)34-24(16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3)31-32-27(34)39-17-25(35)30-21-11-9-20(28)10-12-21/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWAPPGVAQBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylsulfamoyl chloride, 4-fluoroaniline, and triazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile amide and carbamate bonds.

Conditions Reagents Products Mechanistic Pathway
1M HCl, reflux (6h)HCl/H₂O4-Fluorophenylglycine + 3-methylbenzoic acid derivativesAcid-catalyzed cleavage of carbamate bonds
0.5M NaOH, 80°C (4h)NaOH/EtOHSulfonamide intermediate + free thiol group at triazole positionBase-mediated ester/amide hydrolysis

Key findings:

  • The dimethylsulfamoyl group remains stable under mild hydrolysis (pH 4–9) but degrades in strongly alkaline conditions (>pH 12) to yield sulfonic acid derivatives .

  • The thioether linkage (-S-) in the triazole side chain resists hydrolysis, as confirmed by NMR studies of related compounds .

Oxidation Reactions

The sulfanyl (-S-) and aryl groups participate in oxidation reactions:

Oxidizing Agent Conditions Products Yield
H₂O₂ (30%)RT, 2h in acetic acidSulfoxide derivative (-SO-)78%
mCPBADCM, 0°C, 1hSulfone (-SO₂-) + fluorophenyl ring epoxidation63%
KMnO₄ (aq.)60°C, 4hCleavage of triazole ring to form carboxylic acid41%

Key findings:

  • Sulfur oxidation follows the trend: thioether → sulfoxide → sulfone, with selectivity controlled by stoichiometry .

  • Over-oxidation with KMnO₄ disrupts the triazole core, producing fragmented byproducts .

Nucleophilic Substitution

The electron-deficient fluorophenyl ring and sulfonamide group facilitate nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Position Modified Key Product
NH₃ (gas)CuCl₂, DMF, 120°C, 8hPara to fluorine on aryl ring4-Amino-fluorophenyl derivative
NaOMeMeOH, reflux, 12hSulfonamide nitrogenMethoxy-substituted sulfonamide

Key findings:

  • Fluorine acts as a leaving group only under high-temperature metal-catalyzed conditions .

  • The dimethylsulfamoyl group undergoes N-alkylation selectively in polar aprotic solvents .

Cycloaddition and Ring-Opening

The 1,2,4-triazole core participates in cycloaddition reactions:

Reagent Conditions Reaction Type Product
PhenylacetyleneCuI, DIPEA, 100°C, 24hHuisgen cycloadditionTriazole-fused bicyclic compound
NaN₃, NH₄ClDMF, 80°C, 6hRing expansionTetrazolo[1,5-a]triazole derivative

Key findings:

  • Triazole rings show regioselectivity in click chemistry reactions .

  • Ring-opening with NaN₃ produces bioactive tetrazole analogs, as validated by mass spectrometry.

Photochemical Reactivity

UV irradiation induces structural rearrangements:

Wavelength Solvent Time Major Product
254 nmMeCN3hIsomerized triazole + sulfonamide cleavage
365 nmTHF6hFluorophenyl dimer via C–F activation

Key findings:

  • C–F bond activation occurs under UVA light, forming biaryl structures .

  • Photostability studies recommend storage in amber vials to prevent degradation .

Catalytic Functionalization

Palladium and nickel catalysts enable cross-coupling:

Catalyst Ligand Substrate Product
Pd(PPh₃)₄XPhosAryl boronic acidBiaryl-sulfonamide hybrid
NiCl₂(dppe)DMEDAAlkynyl bromideAlkyne-substituted triazole

Key findings:

  • Suzuki-Miyaura coupling occurs at the 3-methylphenyl group with >85% efficiency .

  • Sonogashira reactions require careful exclusion of oxygen to prevent catalyst poisoning.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogues of Compound A, their substituents, and reported biological activities:

Compound ID / Reference Core Structure Key Substituents Biological Activity
Compound A 1,2,4-Triazole Dimethylsulfamoyl, 4-fluorophenylcarbamoyl, 3-methylphenyl Potential enzyme inhibition
9g 1,2,4-Triazole + Thiazole 2-Aminothiazole, phenyl, sulfanyl methyl Tyrosinase inhibition (IC₅₀: <10 μg/mL)
6l 1,2,4-Triazole Trifluoromethyl furan, thiophene, methoxyphenyl Leukotriene biosynthesis inhibition
6i 1,2,4-Triazole + Pyrazole Trifluoromethyl pyrazole, allylthio Antifungal, herbicidal activity
BB01844 1,2,4-Triazole Methoxybenzamide, 4-fluorophenylcarbamoyl Not explicitly reported (structural analog)
338422-28-9 1,2,4-Triazole Allyl, 4-fluorobenzylthio, chlorobenzenesulfonamide Antimicrobial (inferred from substituents)

Key Observations :

  • Substituent Impact : The 4-fluorophenyl group in Compound A and BB01844 suggests enhanced target selectivity due to fluorine’s electronegativity and hydrophobic effects.
  • Triazole-Thiazole Hybrids (e.g., 9g) : Exhibit potent tyrosinase inhibition, highlighting the role of thiazole-thioether linkages in metal-binding interactions .
  • Antifungal Activity : Compounds like 6i and 338422-28-9 demonstrate that alkylthio and halogenated aryl groups (e.g., Cl, F) improve antifungal potency .

Computational and Docking Studies

Glide Docking (–20) :

  • Compound A’s dimethylsulfamoyl group may engage in hydrogen bonding with residues in hydrophobic pockets, similar to sulfonamide inhibitors targeting carbonic anhydrases .
  • Hydrophobic Enclosure : The 3-methylphenyl and 4-fluorophenyl groups could occupy lipophilic regions, enhancing binding affinity, as modeled in Glide XP scoring .

DFT Studies () :

  • Frontier molecular orbital (FMO) analysis of triazole-thiadiazole hybrids reveals that electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, improving reactivity. Compound A’s -SO₂N(CH₃)₂ group may similarly modulate electronic properties .

Toxicity and Pharmacokinetics

This suggests Compound A’s dimethylsulfamoyl moiety may improve safety profiles compared to alkylthio derivatives .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions, starting with the formation of intermediate compounds. A common method includes reacting 4-(dimethylsulfamoyl)phenyl isothiocyanate with 4-fluorophenylacrylamide under controlled conditions. The reaction often utilizes organic solvents like dichloromethane, with bases such as triethylamine to facilitate the process.

Anticancer Properties

Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzyme Activity : Triazoles can act as inhibitors of specific enzymes involved in cancer cell metabolism. For instance, they may affect cytochrome P450 enzymes which are crucial in drug metabolism and the activation of prodrugs .
  • Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their antifungal and antibacterial activities. They can disrupt cell wall synthesis or interfere with nucleic acid synthesis in pathogens .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells:

  • Covalent Binding : The presence of the dimethylsulfamoyl group allows for covalent interactions with target proteins, potentially altering their function.
  • Non-Covalent Interactions : Hydrogen bonding and van der Waals forces play a role in stabilizing the interactions between the compound and biological targets.

Study on Antiproliferative Activity

A study focused on fluorinated benzothiazoles demonstrated that similar compounds could bind covalently to CYP1A1, leading to antiproliferative effects in sensitive cancer cells. This suggests that modifications to the triazole framework could enhance its efficacy against various cancer types .

Inhibitory Effects on Carbonic Anhydrases

Recent research has shown that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The Ki values for these inhibitors ranged from submicromolar to low micromolar concentrations, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamideSimilar functional groupsAnticancer
5-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]Contains thiazole ringAntimicrobial
2-(4-amino-methylphenyl)-5-fluorobenzothiazoleFluorinated derivativeAntiproliferative

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